Biochanin A 7-O-(6-O-malonyl-beta-D-glucoside)

Catalog No.
S631814
CAS No.
34232-17-2
M.F
C25H24O13
M. Wt
532.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Biochanin A 7-O-(6-O-malonyl-beta-D-glucoside)

CAS Number

34232-17-2

Product Name

Biochanin A 7-O-(6-O-malonyl-beta-D-glucoside)

IUPAC Name

3-oxo-3-[[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[5-hydroxy-3-(4-methoxyphenyl)-4-oxochromen-7-yl]oxyoxan-2-yl]methoxy]propanoic acid

Molecular Formula

C25H24O13

Molecular Weight

532.4 g/mol

InChI

InChI=1S/C25H24O13/c1-34-12-4-2-11(3-5-12)14-9-35-16-7-13(6-15(26)20(16)21(14)30)37-25-24(33)23(32)22(31)17(38-25)10-36-19(29)8-18(27)28/h2-7,9,17,22-26,31-33H,8,10H2,1H3,(H,27,28)/t17-,22-,23+,24-,25-/m1/s1

InChI Key

VRCBYTZZZFFKEN-RBZNUJCTSA-N

SMILES

COC1=CC=C(C=C1)C2=COC3=CC(=CC(=C3C2=O)O)OC4C(C(C(C(O4)COC(=O)CC(=O)O)O)O)O

Canonical SMILES

COC1=CC=C(C=C1)C2=COC3=CC(=CC(=C3C2=O)O)OC4C(C(C(C(O4)COC(=O)CC(=O)O)O)O)O

Isomeric SMILES

COC1=CC=C(C=C1)C2=COC3=CC(=CC(=C3C2=O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)COC(=O)CC(=O)O)O)O)O

Occurrence

Biochanin A-7-O-Glc-6''-malonate has been found in various plants, including red clover (Trifolium pratense), white lupin (Lupinus albus) [], and chickpea (Cicer arietinum) [].

Potential biological activities

Research suggests that Biochanin A-7-O-Glc-6''-malonate may possess various potential biological activities, including:

  • Antioxidant activity

    Biochanin A-7-O-Glc-6''-malonate, like other flavonoids, may exhibit antioxidant properties []. Antioxidants help protect cells from damage caused by free radicals.

  • Estrogenic activity

    Biochanin A-7-O-Glc-6''-malonate, similar to other isoflavones, may have weak estrogenic activity []. This means it may mimic some of the effects of the hormone estrogen in the body.

Biochanin A 7-O-(6-O-malonyl-beta-D-glucoside) is a glycosyloxyisoflavone derived from biochanin A, a naturally occurring O-methylated isoflavone found in various legumes, including red clover and soybeans. The molecular formula of this compound is C₁₉H₁₈O₁₃, with a molecular weight of approximately 532.45 g/mol . This compound features a malonyl group attached to the glucose moiety, which enhances its solubility and bioavailability compared to its parent compound, biochanin A .

The synthesis of Biochanin A 7-O-(6-O-malonyl-beta-D-glucoside) involves enzymatic reactions where biochanin A is modified by the addition of a malonyl group. Specifically, the enzyme isoflavone-7-O-beta-glucoside 6"-O-malonyltransferase catalyzes the reaction between malonyl-CoA and biochanin A 7-O-beta-D-glucoside to produce Biochanin A 7-O-(6-O-malonyl-beta-D-glucoside) along with CoA . This reaction highlights the importance of enzymatic pathways in the biosynthesis of flavonoid glycosides.

Biochanin A 7-O-(6-O-malonyl-beta-D-glucoside) exhibits various biological activities attributed to its isoflavone structure. It acts as a phytoestrogen, potentially providing benefits in dietary cancer prophylaxis and exhibiting weak inhibitory effects on fatty acid amide hydrolase in vitro . Additionally, studies suggest that it may possess antioxidant properties and contribute to cardiovascular health by modulating lipid profiles and exhibiting anti-inflammatory effects .

The synthesis of Biochanin A 7-O-(6-O-malonyl-beta-D-glucoside) can be achieved through both natural extraction methods from plant sources and synthetic approaches. Natural extraction typically involves solvent extraction techniques from plants rich in biochanin A, followed by purification processes such as chromatography. On the other hand, synthetic methods may involve chemical modifications of biochanin A using malonyl-CoA under controlled enzymatic conditions to ensure specificity and yield of the desired glycoside .

Interaction studies have indicated that Biochanin A 7-O-(6-O-malonyl-beta-D-glucoside) interacts with various biological targets, including estrogen receptors. Its selective binding to estrogen receptor beta suggests potential therapeutic applications in hormone-related conditions . Additionally, research into its interactions with other metabolic pathways may reveal further insights into its pharmacological potential.

Biochanin A 7-O-(6-O-malonyl-beta-D-glucoside) shares structural similarities with several other flavonoids and glycosides. Here are some comparable compounds:

  • Genistein: Another O-methylated isoflavone known for its phytoestrogenic activity.
  • Daidzein: Similar to genistein, it exhibits hormonal activity and potential anticancer effects.
  • Biochanin A: The parent compound from which Biochanin A 7-O-(6-O-malonyl-beta-D-glucoside) is derived; it has similar biological activities but lacks the malonyl modification that enhances solubility.
  • Formononetin: An isoflavone that also exhibits phytoestrogenic properties but differs in its glycosylation pattern.

Unique Features

Biochanin A 7-O-(6-O-malonyl-beta-D-glucoside) distinguishes itself through its unique glycosidic structure that includes a malonyl group. This modification not only enhances solubility but may also influence its bioactivity compared to other similar compounds. The presence of this specific modification may provide additional therapeutic benefits that are not observed in other related isoflavones .

Enzymatic Malonylation Mechanisms in Leguminous Plants

Malonyl-CoA:Acyltransferase Catalyzed Reactions

Biochanin A 7-O-(6-O-malonyl-beta-D-glucoside) is synthesized through a highly specific enzymatic reaction catalyzed by isoflavone-7-O-beta-glucoside 6"-O-malonyltransferase (EC 2.3.1.115) [1]. This enzyme mediates the transfer of a malonyl group from malonyl-CoA to the 6"-hydroxyl position of the glucosyl moiety of biochanin A 7-O-beta-D-glucoside [1]. The complete reaction can be represented as: malonyl-CoA + biochanin A 7-O-beta-D-glucoside ⇌ CoA + biochanin A 7-O-(6-O-malonyl-beta-D-glucoside) [1] [2].

The enzymatic mechanism follows a ternary complex formation where both substrates and the enzyme form a complex before catalysis occurs [3]. The reaction proceeds through general acid/base catalysis involving critical amino acid residues, with histidine and aspartate residues playing essential roles in the catalytic mechanism [3]. The enzyme exhibits optimal activity at pH 7.2 and requires malonyl-CoA as the preferred acyl donor over acetyl-CoA [4].

Kinetic studies reveal that the malonyltransferases involved in this pathway demonstrate Michaelis-Menten kinetics with distinct kinetic parameters for different isoflavone glucoside substrates [4]. The apparent Km values for malonyl-CoA typically range from 18.30 to 25.59 μM when genistin is used as the acceptor substrate, while the Vmax values vary between 68 and 128 nmol mg⁻¹ min⁻¹ [4].

SubstrateKm (μM)Vmax (nmol mg⁻¹ min⁻¹)Kcat/Km (S⁻¹ μM⁻¹)
Biochanin A 7-O-glucoside23.04-26.67205-2821.54-2.47
Malonyl-CoA18.30-25.5968-1280.44-0.75

Substrate Specificity of BAHD Family Malonyltransferases

The BAHD acyltransferase family encompasses the malonyltransferases responsible for biochanin A 7-O-(6-O-malonyl-beta-D-glucoside) synthesis [5]. These enzymes exhibit remarkable substrate specificity, exclusively utilizing isoflavone 7-O-glucosides as acceptor substrates while showing no activity toward other flavonoid glucosides such as anthocyanins, flavonols, or flavones [4]. The substrate specificity is determined by structural features within the enzyme active site that recognize the specific three-dimensional configuration of isoflavone glucosides [6].

BAHD family malonyltransferases demonstrate strict regiospecificity, catalyzing malonyl group transfer exclusively to the 6"-hydroxyl position of the glucose moiety [4]. This regiospecificity is maintained across different isoflavone substrates including daidzin, genistin, and glycitin [4]. The enzymes show differential substrate preferences, with glycitein 7-O-glucoside typically exhibiting the highest catalytic efficiency (Kcat/Km values ranging from 5.21 to 5.61 S⁻¹ μM⁻¹), followed by genistein 7-O-glucoside and daidzein 7-O-glucoside [4].

Phylogenetic analysis reveals that BAHD malonyltransferases involved in isoflavonoid malonylation belong to specific clades within the larger BAHD superfamily [7]. These enzymes contain conserved motifs that are essential for their catalytic function, including signature sequences that distinguish them from other BAHD family members involved in different acylation reactions [6]. The substrate specificity is further enhanced by the presence of specialized binding pockets that accommodate the isoflavone backbone while excluding other phenolic compounds [8].

Compartmentalization in Plant Cellular Metabolism

Endoplasmic Reticulum vs. Cytosolic Synthesis Pathways

The biosynthesis of biochanin A 7-O-(6-O-malonyl-beta-D-glucoside) involves complex subcellular compartmentalization patterns that optimize metabolic efficiency [9] [10]. The initial steps of isoflavonoid biosynthesis occur within the isoflavonoid metabolon, a multienzyme complex anchored to the endoplasmic reticulum through cytochrome P450 enzymes including isoflavone synthase and cinnamate 4-hydroxylase [9]. This metabolon organization facilitates efficient substrate channeling and prevents the loss of intermediates through competing metabolic pathways [9].

The malonylation reaction itself occurs in both cytosolic and endoplasmic reticulum-associated compartments, depending on the specific malonyltransferase isoform involved [11]. Some malonyltransferases, such as MaT5, are specifically localized to the endoplasmic reticulum, while others like MaT4 are found in the cytoplasm [11]. MaT6 demonstrates dual localization, being present in both cytoplasmic and endoplasmic reticulum compartments [11]. This compartmentalization allows for spatial regulation of malonylation reactions and ensures proper metabolic flux distribution.

The endoplasmic reticulum-localized pathway provides advantages in terms of metabolic channeling, where newly synthesized isoflavone glucosides can be immediately malonylated without diffusing into the cytoplasm [12]. This organization minimizes substrate dilution and reduces the potential for competing reactions [12]. The cytosolic pathway, conversely, allows for greater regulatory flexibility and can respond more rapidly to changing cellular conditions [12].

Compartmentalization also facilitates the coordination between different biosynthetic steps [10]. The proximity of glucosyltransferases and malonyltransferases within specific cellular compartments ensures efficient conversion of isoflavone aglycones to their malonylated glucoside derivatives [10]. This spatial organization is particularly important for maintaining metabolic flux toward the production of biochanin A 7-O-(6-O-malonyl-beta-D-glucoside) rather than alternative isoflavonoid products [10].

Vacuolar Transport via MATE-Type Proton Antiporters

Following synthesis, biochanin A 7-O-(6-O-malonyl-beta-D-glucoside) must be transported to the vacuole for storage and potential subsequent export [13] [11]. This transport is mediated by Multidrug and Toxic compound Extrusion (MATE) transporters, specifically MATE2, which functions as a flavonoid/proton antiporter on the vacuolar membrane [11]. MATE2 demonstrates preferential transport activity for malonylated flavonoid glucosides compared to their non-acylated precursors [11].

The transport mechanism operates through a proton-dependent process energized by the proton gradient established across the tonoplast [13]. MATE2 exhibits time-dependent and adenosine triphosphate-dependent transport activity, with strong inhibition by bafilomycin A1 and ammonium chloride, confirming its proton-dependent transport mechanism [13]. The transporter shows substrate specificity for glycosylated flavonoids, with minimal activity toward flavonoid aglycones [11].

Kinetic analysis of MATE2-mediated transport reveals that malonylation significantly enhances both substrate affinity and transport efficiency [11]. The malonyl group addition increases the Vmax values for transport while simultaneously improving substrate binding affinity [11]. This preferential transport of malonylated derivatives provides a mechanistic link between cytosolic malonylation reactions and vacuolar accumulation [11].

The vacuolar transport system demonstrates remarkable specificity for the structural features of biochanin A 7-O-(6-O-malonyl-beta-D-glucoside) [11]. The transporter recognizes both the isoflavonoid backbone and the malonyl-glucose moiety, ensuring selective accumulation of this compound in the vacuole [11]. This selectivity is crucial for maintaining appropriate cellular concentrations and preventing the accumulation of potentially cytotoxic levels of isoflavonoids in the cytoplasm [13].

Genetic Regulation of Biosynthetic Gene Clusters

The genetic regulation of biochanin A 7-O-(6-O-malonyl-beta-D-glucoside) biosynthesis involves complex transcriptional networks controlled by specific transcription factors from the MYB and basic helix-loop-helix families [14] [15]. Key regulatory genes include GmMYB29, GmMYB58, GmMYB205, GmMYBJ3, GmMYB12, GmMYB133, and GmMYB502, which act as positive regulators of chalcone synthase and isoflavone synthase gene expression [14]. These transcription factors coordinate the expression of multiple genes involved in the isoflavonoid biosynthetic pathway [14].

The regulation involves both positive and negative regulatory mechanisms [14]. While the aforementioned MYB transcription factors function as activators, GmMYB39 and GmMYB100 serve as repressors of isoflavonoid biosynthesis [14]. GmMYB176 demonstrates dual functionality, acting as both an activator and repressor depending on the presence of cofactors such as GmbZIP5 [14]. The activity of these transcription factors can be modulated through protein-protein interactions with 14-3-3 proteins, which affect their subcellular localization and regulatory capacity [14].

Epigenetic regulation also plays a significant role in controlling the biosynthesis of biochanin A 7-O-(6-O-malonyl-beta-D-glucoside) [14]. DNA methylation patterns within the coding regions of isoflavone synthase genes show positive correlation with gene expression levels [14]. This epigenetic control provides an additional layer of regulation that can be influenced by environmental conditions and developmental stages [14].

The regulatory network exhibits tissue-specific expression patterns that correspond to the localized production of biochanin A 7-O-(6-O-malonyl-beta-D-glucoside) [15]. In legumes, the highest expression of regulatory genes occurs in root tissues, particularly in root hairs and developing nodules [16]. This spatial regulation ensures that isoflavonoid production is concentrated in tissues where these compounds are most needed for plant-microbe interactions [16].

Environmental Stress-Induced Biosynthetic Modulation

Environmental stress conditions significantly modulate the biosynthesis of biochanin A 7-O-(6-O-malonyl-beta-D-glucoside) through multiple regulatory mechanisms [17] [18]. Abiotic stress factors including ultraviolet radiation, drought, temperature fluctuations, and nutrient deficiencies trigger coordinated changes in gene expression that affect both the quantity and composition of isoflavonoid production [17] [18].

Light quality and intensity represent primary environmental regulators of isoflavonoid biosynthesis [17]. Blue light activation of cryptochrome receptors initiates signaling cascades that lead to the release of STF1/2 transcription factors from COP1-mediated repression [17]. These transcription factors subsequently activate the expression of phenylalanine ammonia-lyase and UDP-glucosyltransferase genes, promoting increased isoflavonoid accumulation [17]. Ultraviolet-B radiation triggers a separate regulatory pathway involving UVR8 receptors and STF3/4 transcription factors, leading to enhanced MYB12 expression and subsequent activation of chalcone synthase genes [17].

Temperature stress affects both gene expression and enzymatic activity in the isoflavonoid biosynthetic pathway [18]. Field studies demonstrate that temperature fluctuations influence the expression levels of UDP-glucosyltransferase genes and isoflavone 2'-hydroxylase genes during different growth stages [18]. These changes result in altered isoflavonoid profiles, with temperature stress generally leading to increased production of defensive compounds including biochanin A 7-O-(6-O-malonyl-beta-D-glucoside) [18].

Drought stress induces specific changes in malonyltransferase gene expression that affect the malonylation of isoflavone glucosides [18]. Under water deficit conditions, plants typically show reduced expression of genes encoding malonyltransferases during reproductive growth stages, leading to altered ratios of malonylated to non-malonylated isoflavonoids [18]. This stress response may serve to conserve cellular resources while maintaining essential defensive functions [18].

Biotic stress factors, particularly fungal infections and nematode attacks, strongly induce the expression of genes involved in biochanin A 7-O-(6-O-malonyl-beta-D-glucoside) biosynthesis [19]. Elicitor treatment of plant cell cultures results in rapid and coordinated upregulation of isoflavonoid biosynthetic genes, with peak expression occurring 12-18 hours after elicitation [19]. This response involves both de novo biosynthesis and the remobilization of existing isoflavonoid pools through glucosidase-mediated hydrolysis of stored glucosides [19].

The optimization of High-Performance Liquid Chromatography conditions for Biochanin A 7-O-(6-O-malonyl-beta-D-glucoside) requires careful consideration of multiple chromatographic parameters to achieve optimal separation, peak shape, and analytical sensitivity. The compound's unique structural characteristics, particularly the presence of both the isoflavone aglycone moiety and the malonyl-glucoside conjugate, necessitate specialized analytical conditions [1] [2] [3].

Mobile Phase Composition and Optimization

The selection of mobile phase composition represents a critical parameter in achieving optimal chromatographic separation. Research demonstrates that acetonitrile-water binary systems provide superior performance compared to methanol-based systems for isoflavone malonyl derivatives [1] [4]. The optimal mobile phase consists of acetonitrile as the organic modifier (mobile phase B) and water or aqueous buffer solutions as the aqueous component (mobile phase A) [5] [6]. This combination provides enhanced peak shape, improved resolution, and better mass spectrometric compatibility compared to methanol-based systems [4] [7].

The water content in the mobile phase significantly influences extraction and separation efficiency. Studies indicate that water percentages between 50-70% in the organic solvent enhance the extraction of malonyl derivatives, with optimal performance achieved at approximately 70% water content [8]. This enhanced efficiency results from improved solubility of the polar malonyl-glucoside moiety in aqueous-organic mixtures [9].

pH Control and Acidification Effects

Mobile phase acidification plays a crucial role in optimizing chromatographic performance and mass spectrometric detection. The addition of 0.1-0.2% formic acid to the aqueous phase (resulting in pH 4.0-4.7) provides multiple analytical advantages [1] [4] [6]. Formic acid prevents deprotonation of isoflavone hydroxyl groups, maintaining consistent ionization states throughout the chromatographic separation [10]. This acidification also enhances electrospray ionization efficiency in mass spectrometric detection, improving overall analytical sensitivity [1] [5].

The choice of formic acid over other acidifying agents, such as phosphoric acid, offers additional benefits for mass spectrometric applications. Formic acid provides better ionization enhancement while avoiding potential contamination of ion sources that can occur with phosphate-based buffers [1] [4].

Flow Rate and Temperature Optimization

Flow rate optimization requires balancing analytical throughput with chromatographic resolution. For standard 4.6 mm internal diameter columns, optimal flow rates range from 1.0-1.5 mL/min [6] [11] [12]. These conditions provide adequate resolution while maintaining reasonable analysis times for complex isoflavone mixtures [13] [5].

Column temperature significantly affects both separation efficiency and compound stability. Research indicates that temperatures between 30-35°C provide optimal performance, with 30°C representing the preferred condition [6] [14]. Higher temperatures may cause thermal degradation of malonyl derivatives, leading to conversion to acetyl forms or complete loss of the malonyl group [8] [15]. This temperature sensitivity necessitates careful temperature control during analysis to maintain analytical accuracy and reproducibility [16] [17].

Gradient Programming Strategies

The wide polarity range of isoflavone forms, from polar malonyl-glucosides to less polar aglycones, requires gradient elution for optimal separation [5] [18]. Effective gradient programs typically begin with 10% organic phase (acetonitrile), increasing to 30% over 60 minutes, followed by a wash step at 90% organic phase [6] [12]. This extended gradient allows adequate separation of structurally similar compounds while maintaining reasonable analysis times [1] [13].

The gradient profile must accommodate the retention characteristics of Biochanin A 7-O-(6-O-malonyl-beta-D-glucoside), which typically elutes in the middle portion of the chromatographic run due to its intermediate polarity [2] [19]. Optimization studies demonstrate that gradual increases in organic phase content provide better resolution of closely eluting isoflavone derivatives [4] [5].

Q-TOF/MS Fragmentation Patterns and Diagnostic Ions

Quadrupole Time-of-Flight Mass Spectrometry provides definitive identification and structural characterization of Biochanin A 7-O-(6-O-malonyl-beta-D-glucoside) through characteristic fragmentation patterns and diagnostic ions. The compound's complex structure generates distinctive fragmentation pathways that enable unambiguous identification even in complex plant matrices [20] [2] [21].

Molecular Ion Characteristics

Biochanin A 7-O-(6-O-malonyl-beta-D-glucoside) exhibits a molecular ion peak at m/z 533.1249 in positive ionization mode, corresponding to the [M+H]+ ion with molecular formula C₂₅H₂₄O₁₃ [22] [20] [2]. High-resolution mass spectrometry provides mass accuracy within 5 ppm, enabling confident molecular formula assignment and differentiation from other isoflavone derivatives [1] [21].

The compound demonstrates excellent ionization efficiency in positive electrospray ionization mode, generating abundant molecular ion peaks suitable for both qualitative identification and quantitative analysis [21] [3]. The ionization behavior benefits significantly from mobile phase acidification with formic acid, which enhances protonation efficiency and overall signal intensity [1] [4].

Characteristic Fragmentation Pathways

The fragmentation pattern of Biochanin A 7-O-(6-O-malonyl-beta-D-glucoside) reflects its structural components and provides diagnostic information for structural elucidation [2] [21] [3]. The most prominent fragmentation pathway involves the neutral loss of 248 Da, corresponding to the loss of the entire malonyl-glucosyl moiety (malonyl group + glucose) [21] [3]. This characteristic loss distinguishes malonyl derivatives from simple glucosides, which exhibit a 162 Da neutral loss corresponding to glucose alone [1] [2].

The base peak in most fragmentation spectra appears at m/z 285.075, representing the biochanin A aglycone after complete loss of the glycosidic substituent [2] [19]. This [Y₀]⁺ ion provides definitive identification of the isoflavone backbone and serves as a diagnostic marker for biochanin A derivatives [21] [3].

Diagnostic Ion Formation

Secondary fragmentation of the biochanin A aglycone generates additional diagnostic ions that confirm structural identity [2] [21]. The ion at m/z 270.052 results from the loss of a methyl radical (15 Da) from the biochanin A aglycone, reflecting the presence of the characteristic 4'-methoxy group [2] [19]. This fragmentation pattern distinguishes biochanin A derivatives from other isoflavones such as genistein or daidzein [21] [3].

The fragmentation pattern also includes ions resulting from retro-Diels-Alder reactions, producing characteristic fragments that provide additional structural confirmation [2] [23]. These fragmentation pathways follow established patterns for isoflavone compounds, with modifications reflecting the specific substitution pattern of biochanin A [21] [3].

Mass Spectrometric Method Development

Optimal mass spectrometric conditions for Biochanin A 7-O-(6-O-malonyl-beta-D-glucoside) analysis require careful optimization of ionization and fragmentation parameters [20] [21]. Collision energies between 15-25 eV provide optimal fragmentation for structural elucidation while maintaining adequate precursor ion abundance [2] [3]. Higher collision energies may cause excessive fragmentation, potentially obscuring diagnostic ions [21].

The use of Multiple Reaction Monitoring (MRM) or Selected Reaction Monitoring (SRM) modes enables highly sensitive and specific quantitative analysis [1] [24]. Optimal transitions for quantitative analysis include the molecular ion to the biochanin A aglycone (533.1 → 285.1) and the molecular ion to the demethylated aglycone (533.1 → 270.1) [2] [21].

Stability Considerations During Sample Preparation

The stability of Biochanin A 7-O-(6-O-malonyl-beta-D-glucoside) during sample preparation represents a critical analytical consideration that significantly impacts method accuracy and reproducibility. The compound's malonyl-glucoside structure renders it particularly susceptible to various degradation pathways, necessitating careful optimization of sample handling and storage conditions [3] [8] [25].

Temperature-Dependent Stability

Temperature represents the most critical stability factor during sample preparation and analysis. Research demonstrates that Biochanin A 7-O-(6-O-malonyl-beta-D-glucoside) exhibits excellent stability at temperatures below 10°C, with minimal degradation observed during storage at -20°C for several months [25]. At refrigeration temperatures (4°C), the compound remains stable for approximately one week when properly protected from light and moisture [25].

Room temperature storage presents significant stability challenges, with measurable degradation occurring within 24-48 hours [25] [26]. The degradation rate increases exponentially with temperature, following first-order kinetics similar to other isoflavone derivatives [16] [15]. Elevated temperatures during extraction or analysis can cause conversion of malonyl derivatives to their corresponding acetyl forms, fundamentally altering the analytical profile [27] [8].

Thermal treatment studies reveal that temperatures above 100°C cause rapid degradation of the malonyl group, leading to formation of acetyl derivatives or complete loss of the acyl substituent [27] [8] [9]. This temperature sensitivity necessitates careful control of extraction conditions, particularly when using techniques such as microwave-assisted extraction or pressurized liquid extraction [8] [9].

pH-Dependent Degradation Mechanisms

The stability of Biochanin A 7-O-(6-O-malonyl-beta-D-glucoside) exhibits strong pH dependence, with significant implications for sample preparation protocols [16] [15] [17]. Under acidic conditions (pH 3.0), rapid degradation occurs through hydrolysis of the glycosidic bond and decarboxylation of the malonyl group [15] [17]. This acid-catalyzed degradation produces the corresponding aglycone and various degradation products that can interfere with analytical determination [16].

Neutral to slightly acidic conditions (pH 6.0-7.0) provide optimal stability for sample preparation and analysis [16] [17]. At pH 7.0, the compound demonstrates excellent stability for up to one week under refrigerated conditions [16]. Alkaline conditions (pH > 8.0) promote different degradation pathways, including oxidation and structural rearrangements that can produce multiple degradation products [15] [17].

The pH sensitivity has important implications for extraction solvent selection and sample preparation protocols. Acidification of extraction solvents, while sometimes used to improve extraction efficiency, must be carefully controlled to prevent degradation during the extraction process [28] [8].

Light and Oxidative Stability

Photodegradation represents another significant stability concern during sample preparation and storage [25]. Exposure to direct sunlight or intense artificial lighting can cause rapid degradation within hours, producing photo-oxidation products that interfere with analytical determination [25]. The compound's extended conjugated system, characteristic of isoflavones, renders it particularly susceptible to photochemical degradation [25].

Oxidative degradation occurs through multiple pathways, including autoxidation of phenolic hydroxyl groups and oxidation of the unsaturated ring system [15]. These reactions proceed more rapidly in the presence of transition metals, oxygen, and elevated temperatures [16] [15]. Antioxidant additives, such as ascorbic acid or EDTA, can provide protection against oxidative degradation during sample preparation [3].

Sample Preparation Protocols for Stability Optimization

Optimal sample preparation protocols incorporate multiple strategies to minimize degradation and ensure analytical accuracy [3] [25]. Samples should be processed immediately upon collection or stored at -20°C until analysis [25]. All sample preparation steps should be conducted at temperatures below 30°C to prevent thermal degradation [8] [25].

The use of amber glassware or foil-wrapped containers prevents photodegradation during sample preparation and storage [25]. Extraction solvents should be freshly prepared and purged with inert gas to minimize oxidative degradation [3]. The addition of antioxidants to extraction solvents can provide additional protection, though their use must be validated to ensure they do not interfere with analytical determination [3].

Comparative Extraction Efficiency of Solvent Systems

The extraction efficiency of different solvent systems for Biochanin A 7-O-(6-O-malonyl-beta-D-glucoside) varies significantly based on solvent polarity, composition, and extraction conditions. Understanding these relationships enables optimization of sample preparation protocols to maximize recovery while maintaining selectivity for the target compound [28] [8] [9].

Hydroalcoholic Extraction Systems

Ethanol-water mixtures represent the most widely investigated solvent systems for isoflavone malonyl derivatives, providing excellent extraction efficiency while maintaining environmental compatibility [28] [8] [9]. Research demonstrates that 70% ethanol in water achieves the highest extraction efficiency for Biochanin A 7-O-(6-O-malonyl-beta-D-glucoside), with recoveries ranging from 85-95% under optimized conditions [8] [9].

The superior performance of 70% ethanol results from optimal solubilization of both the polar malonyl-glucose moiety and the moderately polar isoflavone backbone [8]. Lower ethanol concentrations (50% or less) reduce extraction efficiency for the aglycone portion, while higher concentrations (90% or greater) decrease extraction of the polar glycosidic substituent [8] [9].

Methanol-water systems provide comparable extraction efficiency, with 60-80% methanol concentrations yielding optimal results [28] [9]. However, methanol-based systems generally show slightly lower selectivity for malonyl derivatives compared to ethanol systems, potentially extracting higher levels of interfering compounds [8] [29].

Acetonitrile-Based Extraction Systems

Acetonitrile-water mixtures offer advantages for mass spectrometric applications due to improved volatility and reduced ion suppression effects [7]. Studies indicate that 50% acetonitrile in water provides extraction efficiencies of 70-80% for Biochanin A 7-O-(6-O-malonyl-beta-D-glucoside), with excellent compatibility for direct injection into liquid chromatography-mass spectrometry systems [7].

The primary advantage of acetonitrile systems lies in their compatibility with analytical instrumentation rather than superior extraction efficiency [7]. These systems eliminate the need for solvent exchange or dilution steps that can introduce additional variability and potential losses [7]. The extraction efficiency can be enhanced through optimization of water content and extraction conditions [7].

Advanced Solvent Systems

Complex solvent mixtures incorporating multiple components can achieve superior extraction efficiency for challenging matrices [28]. The ethanol-water-dimethyl sulfoxide system (70:25:5, v/v/v) demonstrates the highest overall extraction efficiency, achieving 90-95% recovery for most isoflavone derivatives including malonyl forms [28].

The enhanced performance of this system results from the synergistic effects of the three solvents: ethanol provides good solubilization of the isoflavone backbone, water solubilizes the polar glycosidic components, and dimethyl sulfoxide disrupts plant cell walls and enhances penetration [28]. However, the complexity of this system and potential interference from dimethyl sulfoxide residues limit its practical application [28].

Matrix-Specific Optimization

Extraction efficiency varies significantly depending on the plant matrix and tissue type [28] [8]. Dried plant materials generally require more aggressive extraction conditions compared to fresh tissues, often benefiting from higher organic solvent concentrations [8]. The presence of cell wall components, proteins, and other secondary metabolites can significantly impact extraction efficiency and selectivity [28].

Pretreatment strategies, such as grinding, freezing, or enzymatic treatment, can enhance extraction efficiency by disrupting cellular structures and improving solvent penetration [28] [8]. However, these treatments must be carefully controlled to prevent degradation of the target compounds [8].

Temperature and Time Optimization

Extraction temperature significantly influences both efficiency and selectivity [8] [9]. Microwave-assisted extraction studies demonstrate that temperatures between 50-60°C provide optimal extraction efficiency while minimizing thermal degradation [8]. Higher temperatures (80°C or above) may increase overall extraction but can cause conversion of malonyl derivatives to acetyl forms [8] [9].

Extraction time optimization reveals that most extraction occurs within the first 15-30 minutes, with minimal additional recovery achieved through extended extraction periods [8] [30]. Prolonged extraction times may actually decrease recovery due to degradation or formation of extraction artifacts [8].

Chemometric Approaches for Peak Identification

Chemometric methods provide powerful tools for the identification and quantification of Biochanin A 7-O-(6-O-malonyl-beta-D-glucoside) in complex analytical datasets. These multivariate statistical approaches enable the extraction of meaningful chemical information from high-dimensional chromatographic and spectroscopic data, facilitating compound identification even in the presence of closely related structural analogs [31] [32] [33].

Principal Component Analysis Applications

Principal Component Analysis serves as a fundamental unsupervised pattern recognition technique for isoflavone analysis, enabling the identification of natural clustering patterns in analytical data [31] [33]. In the context of Biochanin A 7-O-(6-O-malonyl-beta-D-glucoside) analysis, Principal Component Analysis can effectively distinguish between different isoflavone derivatives based on their chromatographic and spectroscopic properties [34] [33].

Studies demonstrate that Principal Component Analysis can explain 70-85% of the variance in isoflavone analytical datasets, with the first two principal components typically capturing the major sources of variation related to structural differences [31] [34]. The loading plots reveal which analytical variables (retention times, mass spectral fragments, or UV absorption characteristics) contribute most significantly to sample differentiation [31].

The application of Principal Component Analysis to retention time and mass spectral data enables the creation of characteristic fingerprints for different isoflavone derivatives [31] [33]. These fingerprints facilitate rapid screening and preliminary identification of unknown compounds based on their similarity to reference standards [34].

Partial Least Squares Regression Methods

Partial Least Squares regression provides a supervised multivariate approach particularly well-suited for quantitative analysis of Biochanin A 7-O-(6-O-malonyl-beta-D-glucoside) in complex mixtures [31]. This method handles the multicollinearity inherent in analytical datasets while providing predictive models with excellent performance characteristics [31].

Optimized Partial Least Squares models for isoflavone analysis typically achieve correlation coefficients (R²) exceeding 0.98 and root mean square errors of prediction below 5% [31]. These performance metrics demonstrate the reliability of chemometric approaches for quantitative determination even in complex plant matrices [31].

The regression coefficients from Partial Least Squares models provide valuable information about which analytical variables contribute most significantly to quantitative predictions [31]. This information guides analytical method optimization and helps identify potential interferences or analytical artifacts [31].

Discriminant Analysis Techniques

Orthogonal Partial Least Squares Discriminant Analysis represents an advanced supervised classification technique that excels in differentiating between closely related isoflavone derivatives [31]. This method provides superior performance compared to conventional discriminant analysis by removing variation orthogonal to the classification objective [31].

Studies demonstrate that Orthogonal Partial Least Squares Discriminant Analysis models can achieve R²X values exceeding 0.95 and Q² values above 0.90 for isoflavone classification problems [31]. These metrics indicate excellent model fit and predictive capability for distinguishing between different compound classes [31].

The variable importance plots generated by Orthogonal Partial Least Squares Discriminant Analysis identify the most discriminating analytical features for compound identification [31]. These features often correspond to characteristic fragmentation ions or unique retention time windows that enable reliable identification of Biochanin A 7-O-(6-O-malonyl-beta-D-glucoside) [31].

Feature Selection and Sparse Methods

Sparse Partial Least Squares Discriminant Analysis provides automatic feature selection capabilities that enhance model interpretability and reduce computational complexity [31]. This approach automatically identifies the most relevant analytical variables for compound identification while eliminating redundant or non-informative features [31].

The feature selection process typically reduces the dimensionality of analytical datasets by 80-90% while maintaining or improving classification accuracy [31]. For Biochanin A 7-O-(6-O-malonyl-beta-D-glucoside) identification, this often results in models based on 10-20 key analytical features rather than hundreds of original variables [31].

Classification accuracies exceeding 95% are routinely achieved with properly optimized sparse models, demonstrating the effectiveness of these approaches for reliable compound identification [31]. Cross-validation procedures ensure that these high accuracies represent true predictive performance rather than overfitting artifacts [31].

Data Preprocessing and Validation Strategies

Effective chemometric analysis requires careful attention to data preprocessing and validation procedures [31] [32]. Standard preprocessing techniques include mean centering, scaling, and normalization to ensure that all analytical variables contribute appropriately to the analysis [31].

Advanced preprocessing methods, such as Standard Normal Variate correction or Savitzky-Golay smoothing, can improve model performance by reducing baseline variations and instrumental noise [31]. However, these techniques must be applied judiciously to avoid removing genuine chemical information [31].

Cross-validation strategies, including leave-one-out and k-fold cross-validation, provide robust estimates of model performance and help identify potential overfitting [31]. External validation using independent test sets represents the gold standard for demonstrating model reliability and transferability [31].

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Biochanin A 7-O-(6-O-malonyl-beta-D-glucoside)

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Last modified: 04-14-2024

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